molecular formula C17H22N2O3S B257285 Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]-

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]-

Cat. No.: B257285
M. Wt: 334.4 g/mol
InChI Key: NKVYMPGWVALANJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- typically involves the reaction of adamantane derivatives with sulfamoylphenyl compounds under specific conditions. One common method involves the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with 4-aminobenzenesulfonamide in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product .

Industrial Production Methods

Industrial production of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of SARS-CoV-2 proteases, where it binds to the active site of the enzyme and prevents viral replication. The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, leading to inhibition of its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-[4-(aminosulfonyl)phenyl]- is unique due to its combination of the adamantane core and sulfamoylphenyl group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various applications, including medicinal chemistry and materials science .

Properties

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H22N2O3S/c18-23(21,22)15-3-1-14(2-4-15)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20)(H2,18,21,22)

InChI Key

NKVYMPGWVALANJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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